4,5-Diaminobenzene-1,2-diol hydrobromide
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Overview
Description
4,5-Diaminobenzene-1,2-diol hydrobromide is a chemical compound with the molecular formula C6H9BrN2O2 and a molecular weight of 221.05 g/mol It is a derivative of benzene, featuring two amino groups and two hydroxyl groups attached to the benzene ring, along with a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diaminobenzene-1,2-diol hydrobromide typically involves the reaction of 4,5-diaminocatechol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4,5-Diaminocatechol} + \text{HBr} \rightarrow \text{this compound} ]
The reaction is usually performed at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,5-Diaminobenzene-1,2-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
4,5-Diaminobenzene-1,2-diol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4,5-Diaminobenzene-1,2-diol hydrobromide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. Its amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromobenzene-1,2-diol: A similar compound with bromine atoms instead of amino groups.
4,5-Dimethyl-1,2-phenylenediamine: A derivative with methyl groups instead of hydroxyl groups.
Uniqueness
4,5-Diaminobenzene-1,2-diol hydrobromide is unique due to its combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9BrN2O2 |
---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
4,5-diaminobenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C6H8N2O2.BrH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,9-10H,7-8H2;1H |
InChI Key |
JCEZCFFYJBRYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)N)N.Br |
Origin of Product |
United States |
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